Ethomersol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

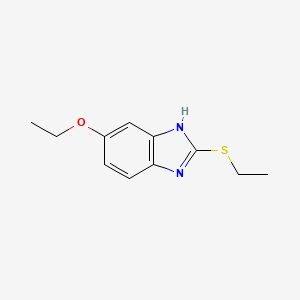

Ethomersol (5-ethoxy-2-(ethylthio)-1H-benzimidazole) is a synthetic actoprotector and antihypoxant belonging to the benzimidazole class. Originally developed to enhance physical and mental endurance under extreme metabolic stress without increasing oxygen consumption, it functions as a metabolic optimizer and indirect antioxidant. In procurement and material selection, ethomersol is primarily distinguished by its specific 5-ethoxy substitution, which fundamentally alters its physicochemical profile compared to first-generation actoprotectors. This structural modification provides a unique balance of tissue-reparative properties, specific handling requirements, and enhanced aqueous solubility, making it a critical reference standard for advanced formulation development and in vivo models of ischemia and hepatic injury [1].

Procuring generic benzimidazole actoprotectors, such as the reference standard bemitil (2-ethylthiobenzimidazole), as a substitute for ethomersol fails in workflows requiring high aqueous solubility or parenteral administration. Bemitil suffers from notoriously low water solubility, which severely limits its formulation to oral or non-injectable routes. Ethomersol was specifically engineered with a 5-ethoxy group to overcome this exact limitation, enabling the creation of water-soluble, injectable formulations for rapid-onset applications. Furthermore, this modification introduces specific formulation challenges—unbuffered ethomersol solutions exhibit a strong acidic reaction (pH ~3)—meaning that substitution between these analogs will fundamentally disrupt formulation stability, pH balancing protocols, and delivery mechanisms [1].

Aqueous Solubility for Parenteral Formulation

Ethomersol was explicitly developed to resolve the physicochemical limitations of early benzimidazole actoprotectors. While bemitil exhibits low water solubility that precludes its use in intravenous or intramuscular injectables, the 5-ethoxy substitution in ethomersol yields a highly water-soluble analog. This enables the preparation of high-concentration aqueous solutions suitable for parenteral administration, a critical requirement for extreme-condition treatment models [1].

| Evidence Dimension | Suitability for aqueous parenteral formulation |

| Target Compound Data | Highly water-soluble; enables injectable (IV/IM) formulations |

| Comparator Or Baseline | Bemitil (Low water solubility; restricted to non-injectable forms) |

| Quantified Difference | Qualitative shift from insoluble/non-injectable to soluble/injectable |

| Conditions | Aqueous solvent systems for parenteral drug delivery |

Allows formulation scientists to develop rapid-onset injectable solutions where standard actoprotectors like bemitil would precipitate or fail to dissolve.

Aqueous Solution pH and Buffering Requirements

The enhanced solubility of ethomersol introduces specific handling and formulation requirements that buyers must anticipate. Clinical and preclinical formulation studies demonstrated that unbuffered aqueous solutions of ethomersol elicit a strong acid reaction, dropping to a pH of approximately 3. If administered without proper buffering, this acidity causes severe post-injection complications, including phlebitis, acute pain, and aseptic inflammation [1].

| Evidence Dimension | Unbuffered aqueous solution pH |

| Target Compound Data | pH ~3 (Strong acid reaction) |

| Comparator Or Baseline | Neutral physiological baseline (pH 7.4) |

| Quantified Difference | Highly acidic shift requiring mandatory buffering |

| Conditions | Preparation of unbuffered aqueous solutions for injection |

Dictates that procurement of ethomersol for in vivo or injectable applications must be paired with appropriate buffering excipients to prevent tissue necrosis and inflammation.

Lipid Peroxidation Reduction via Indirect Mechanisms

In models of cerebral ischemia (30-minute occlusion of carotid arteries), ethomersol demonstrates significant tissue-protective effects. Administration of ethomersol at 50 mg/kg effectively reduced brain lipid peroxidation, achieving efficacy comparable to the reference antioxidant emoxypin (at 5 mg/kg). However, unlike emoxypin, ethomersol lacks direct antiradical activity, confirming that its antioxidant effects are mediated indirectly through metabolic optimization rather than direct reactive oxygen species (ROS) scavenging [1].

| Evidence Dimension | Reduction of brain lipid peroxidation and direct antiradical activity |

| Target Compound Data | Reduces lipid peroxidation (at 50 mg/kg) but exhibits NO direct antiradical activity |

| Comparator Or Baseline | Emoxypin (Reduces lipid peroxidation at 5 mg/kg WITH direct antiradical activity) |

| Quantified Difference | Mechanistic divergence: equivalent downstream protection via indirect vs. direct pathways |

| Conditions | Rat model of cerebral ischemia (30 min occlusion) and in vitro radical scavenging assays |

Critical for researchers selecting compounds to isolate metabolic/indirect antioxidant pathways from direct ROS-quenching mechanisms in neuroprotection models.

In Vivo Acceleration of Liver Regeneration

Ethomersol possesses pronounced hepatoprotective and regenerative properties. In experimental models of partial hepatectomy, administration of ethomersol rapidly accelerated the regenerative process compared to untreated controls. This was quantified by a hasty gain in liver mass, increased nucleic acid and glycogen content, and functional recovery markers, including a significant decrease in blood bilirubin levels and a reduction in hexenal sleep duration [1].

| Evidence Dimension | Liver mass recovery and functional markers post-hepatectomy |

| Target Compound Data | Accelerated gain in liver mass, nucleic acids, and glycogen; reduced bilirubin |

| Comparator Or Baseline | Untreated partial hepatectomy control |

| Quantified Difference | Significant acceleration of morphological and functional hepatic recovery |

| Conditions | In vivo partial hepatectomy model |

Provides a validated reference standard for evaluating drug-induced hepatic regeneration and recovery from severe hepatotoxic or surgical injury.

Development of Injectable Antihypoxant Formulations

Directly leveraging its high aqueous solubility (unlike the reference compound bemitil), ethomersol is the optimal choice for formulating rapid-onset parenteral solutions for extreme metabolic stress or hypoxia models, provided proper pH buffering is implemented during preparation [1].

Mechanistic Studies on Indirect Antioxidants

Because ethomersol reduces lipid peroxidation without exerting direct antiradical activity, it serves as an ideal reference compound for isolating metabolic optimization pathways from direct ROS scavenging in cerebral ischemia and traumatic brain injury research [2].

Hepatic Regeneration and Hepatotoxicity Modeling

Utilizing its proven ability to accelerate liver mass recovery, increase glycogen content, and normalize bilirubin post-hepatectomy, ethomersol is highly relevant as a positive control in tissue repair and toxicological recovery assays [3].

References

- [1] Oliynyk, S., & Oh, S. (2012). The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance. Biomolecules & Therapeutics, 20(5), 446–456.

- [2] Zarubina, I. V., et al. (1992). Antioxidant effects of antihypoxic drugs in cerebral ischemia. Biulleten' eksperimental'noi biologii i meditsiny, 113(5), 489-491.

- [3] Gaivoronskaia, V. V., et al. (2000). Effects of bemethyl, ethomersol, and yakton on the liver regeneration after partial hepatectomy. Eksperimental'naia i klinicheskaia farmakologiia, 63(1), 51-53.

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types